molecular formula C44H36N2 B3069011 2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene CAS No. 951399-95-4

2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene

Cat. No. B3069011
CAS RN: 951399-95-4
M. Wt: 592.8 g/mol
InChI Key: GNAIMAUVPIHHDM-NDOUMJCMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : (1R,2R)-DPEDA melts around 79-83°C .
  • Optical Activity : It exhibits optical rotation with a specific rotation of +102° in ethanol .

Scientific Research Applications

Catalysis in Organic Synthesis

  • The compound has been used in asymmetric hydroformylation of olefins, such as but-2-ene, phenylprop-1-ene, indene, and dihydronaphthalene, catalyzed by chiral phosphine-phosphite–rhodium(I) complexes, achieving up to 97% enantiomeric excess (Sakai, Nozaki, & Takaya, 1994). Another study reported its use in asymmetric hydroformylation of conjugated dienes, such as 1-vinylcyclohexene, yielding optically active β,γ-unsaturated aldehydes with high regio- and enantioselectivities (Horiuchi, Ohta, Shirakawa, Nozaki, & Takaya, 1997).

Synthesis and Characterization of Novel Compounds

  • The compound has been involved in the synthesis and characterization of new binaphthyl trisilanes, a type of organometallic compound (Russell, Gueveli, Kariuki, & Snaith, 2009). In another study, it was utilized in the immobilization of (±)-1,1′-Binaphthalene-2,2′-diol on polyethylene glycol to catalyze the Pudovik reaction (Beletskaya, Patrikeeva, & Lamaty, 2011).

Organic Chemistry Reactions

  • The compound has been used in Diels-Alder reactions, acting as a reactive dienophile, forming adducts with symmetrical and unsymmetrical dienes (Lucchi, Fabbri, Cossu, & Valle, 1991). It also played a role in asymmetric aza-Morita-Baylis-Hillman reactions, proving to be an effective catalyst (Shi, Ma, & Gao, 2007).

Ligand in Metal-Catalyzed Reactions

  • The compound has been used as an axially chiral heterobidentate ligand in enantioselective catalysis, showing effectiveness in asymmetric hydrosilylation of styrene (Gladiali, Pulacchini, Fabbri, Manassero, & Sansoni, 1998). It also contributed to conformational analyses of various organic compounds, shedding light on their molecular structures and behaviors (Lam, Ma, Huang, & Liang, 2003).

Synthesis of Chiral Ligands

  • It has been used in the synthesis of optically active Schiff-base ligands derived from condensation reactions, contributing to advancements in synthetic chemistry (Gao & Zheng, 2002). Another application involved its use in chiral bifunctional organocatalysts for asymmetric reactions, highlighting its versatility in catalysis (Shi, Ma, & Gao, 2007).

Future Directions

: Sigma-Aldrich: (1R,2R)- (+)-1,2-Diphenylethylenediamine

properties

IUPAC Name

13-[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N2/c1-3-15-33(16-4-1)43(45-27-35-19-7-8-20-36(35)28-45)44(34-17-5-2-6-18-34)46-29-37-25-23-31-13-9-11-21-39(31)41(37)42-38(30-46)26-24-32-14-10-12-22-40(32)42/h1-26,43-44H,27-30H2/t43-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAIMAUVPIHHDM-NDOUMJCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=CC=CC=C8C7)C=CC9=CC=CC=C94
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1[C@H](C5=CC=CC=C5)[C@@H](C6=CC=CC=C6)N7CC8=CC=CC=C8C7)C=CC9=CC=CC=C94
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 17756123

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene
Reactant of Route 2
Reactant of Route 2
2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene
Reactant of Route 3
Reactant of Route 3
2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene
Reactant of Route 4
Reactant of Route 4
2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene
Reactant of Route 5
2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene
Reactant of Route 6
2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.